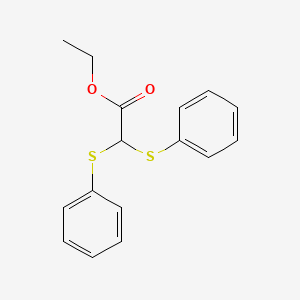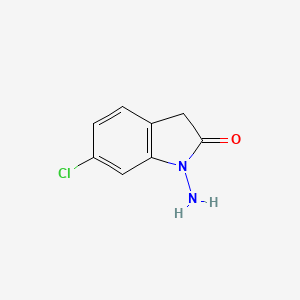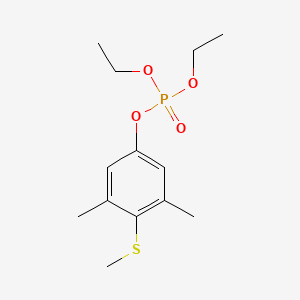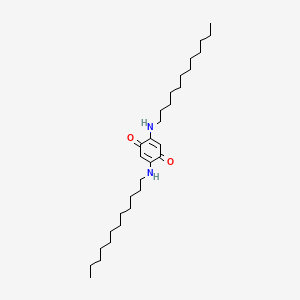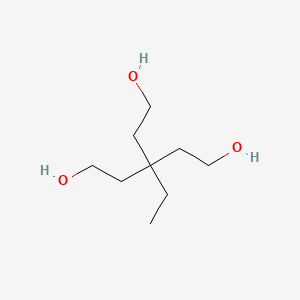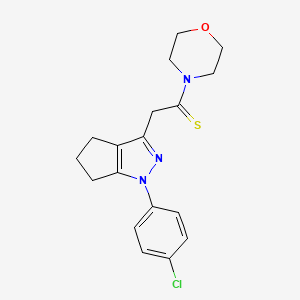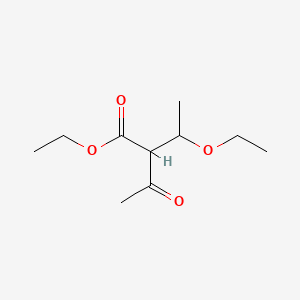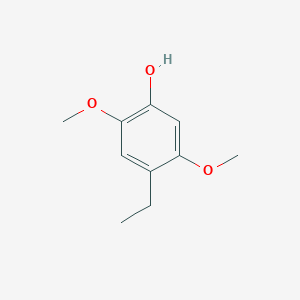
N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide is a sulfonamide derivative known for its diverse applications in various fields of science and industry. This compound features a sulfonamide group attached to an aminobenzene ring, which is further linked to a diethylglycinamide moiety. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide typically involves the following steps:
Formation of Sulfonyl Chloride: The initial step involves the conversion of 4-aminobenzene-1-sulfonic acid to its corresponding sulfonyl chloride using reagents like thionyl chloride (SOCl~2~) or phosphorus oxychloride (POCl~3~) under reflux conditions.
Amidation Reaction: The sulfonyl chloride is then reacted with N,N-diethylglycinamide in the presence of a base such as triethylamine (TEA) or pyridine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of N2-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, NaOCl
Reduction: SnCl2, iron powder
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides
Reduction: Aminobenzene derivatives
Substitution: Various sulfonamide derivatives
Wissenschaftliche Forschungsanwendungen
N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of N2-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthase.
Protein Binding: The compound can form stable complexes with proteins, affecting their function and activity.
Pathway Modulation: By inhibiting key enzymes, the compound can modulate various biochemical pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzene-1-sulfonamide: A simpler sulfonamide derivative with similar biological activities.
N,N-Diethylglycinamide: Lacks the sulfonamide group but shares the diethylglycinamide moiety.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar structure.
Uniqueness
N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide is unique due to its combined sulfonamide and diethylglycinamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit more diverse biological effects compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
6666-55-3 |
|---|---|
Molekularformel |
C12H19N3O3S |
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
2-[(4-aminophenyl)sulfonylamino]-N,N-diethylacetamide |
InChI |
InChI=1S/C12H19N3O3S/c1-3-15(4-2)12(16)9-14-19(17,18)11-7-5-10(13)6-8-11/h5-8,14H,3-4,9,13H2,1-2H3 |
InChI-Schlüssel |
MRGWMTUCIVNKMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CNS(=O)(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



